1-Chloro-1-propene

Description

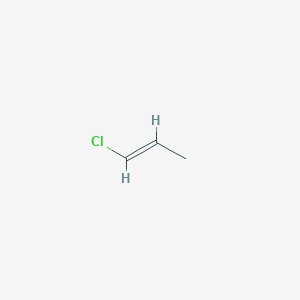

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-1-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXJKYNZGFSVRC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015726 | |

| Record name | trans-1-Chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloropropylene is a colorless liquid with disagreeable odor., Colorless liquid with a disagreeable odor; [CAMEO] | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

35-36 °C | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

less than 21 °F (NFPA, 2010), Flash point > -6 °C, greater than 21 °F (greater than -6 °C) (Closed cup) | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/, Insol in water /cis and trans isomers/ | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9 (WATER= 1) | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

507.0 [mmHg], 507 mm Hg at 25 °C | |

| Record name | 1-Chloro-1-propene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid /cis and trans isomers/ | |

CAS No. |

590-21-6, 16136-85-9, 36472-34-1 | |

| Record name | 1-CHLOROPROPYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 1-chloro-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16136-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloropropene, (1E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1(or 2)-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036472341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1-Chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1-Chloroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMR3RBG862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-1-PROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis Methods

One laboratory-scale method for the synthesis of 1-chloro-1-propene involves the addition of hydrogen chloride (HCl) to propyne (B1212725). guidechem.com This reaction is an example of hydrohalogenation of an alkyne. The addition of HCl across the triple bond of propyne can lead to the formation of this compound. Controlling the reaction conditions, such as temperature and the presence of a catalyst, is important to favor the formation of the desired product and to manage the regioselectivity of the addition.

Another common laboratory and industrial method for producing this compound is the dehydrochlorination of 1,2-dichloropropane (B32752). nih.govstenutz.eu This elimination reaction can be achieved by treating 1,2-dichloropropane with a base, such as alcoholic potassium hydroxide, or through thermal or catalytic cracking. nih.gov This process typically yields a mixture of cis- and trans-1-chloro-1-propene, along with other isomers like 2-chloro-1-propene and allyl chloride. nih.govresearchgate.net Studies have investigated the use of catalysts like silica-alumina to influence the product distribution and reaction rates. acs.orgacs.orgresearchgate.net The activation energy for the catalytic conversion of 1,2-dichloropropane has been determined to be around 14.4 kcal/mol. acs.orgacs.org

Thermal and Catalytic Cracking of 1,2-Dichloropropane

Industrial Production Considerations

On an industrial scale, this compound is often obtained as a byproduct of other chemical processes. For example, the high-temperature chlorination of propylene (B89431) to produce allyl chloride can also yield small amounts of this compound. nih.gov Similarly, the thermal or catalytic cracking of 1,2-dichloropropane, a byproduct in the production of other chemicals, is a significant industrial route to this compound. stenutz.eu Industrial considerations focus on optimizing reaction conditions to maximize the yield of the desired isomers and on the separation of the product mixture. The management of byproducts and unreacted starting materials, often through recycling, is also a key aspect of the industrial process. acs.org

Chemical Reactivity and Reaction Dynamics of 1 Chloro 1 Propene

Electrophilic and Nucleophilic Substitution Reactions

Vinyl Halide Reactivity in Nucleophilic Substitution

1-Chloro-1-propene is classified as a vinyl halide, a family of compounds known for their general lack of reactivity in nucleophilic substitution reactions. britannica.combrainly.in This reduced reactivity, when compared to their alkyl halide counterparts, is attributed to several key factors. The carbon-chlorine bond in this compound possesses a partial double bond character due to resonance with the adjacent pi system of the double bond. brainly.in This resonance strengthens the C-Cl bond, making it more difficult to break.

Furthermore, the carbon atom bonded to the chlorine is sp² hybridized. This sp² hybridized carbon is more electronegative than an sp³ hybridized carbon found in alkyl halides, which leads to a shorter and stronger bond with the halogen. libretexts.orgyoutube.com The increased s-character in the sp² hybrid orbital also holds the electrons closer to the carbon nucleus, further strengthening the bond.

Steric hindrance also plays a significant role in the inertness of vinyl halides towards SN2 reactions. For a backside attack to occur, the incoming nucleophile would need to approach within the plane of the carbon-carbon double bond, a path that is sterically hindered by the substituents on the double bond. libretexts.org In the case of SN1 reactions, the formation of a vinylic carbocation intermediate is highly unfavorable. youtube.com A positive charge on an sp² hybridized carbon is inherently less stable than on an sp³ hybridized carbon. youtube.com

While generally unreactive towards nucleophilic substitution, vinyl halides can undergo elimination reactions, although they typically necessitate the use of very strong bases. britannica.com

Modeling Nucleophilic Reactivity of Organochlorine Electrophiles

The reactivity of organochlorine compounds, including this compound, as electrophiles in nucleophilic reactions can be modeled using quantitative structure-activity relationships (QSAR). These models aim to predict the reactivity of chemicals based on their molecular structure. uu.nleuropa.eutandfonline.com For electrophiles, reactivity is often associated with their ability to form covalent bonds with nucleophilic centers in macromolecules like DNA or proteins. europa.eu

Key molecular descriptors used in these models can include parameters related to the electronic properties of the molecule, such as the charge distribution and the energy of the lowest unoccupied molecular orbital (LUMO). These descriptors help to quantify the electrophilic character of specific sites within the molecule, such as the carbon atom bonded to the chlorine in this compound. diva-portal.org By correlating these descriptors with experimentally determined reaction rates, QSAR models can provide a framework for predicting the nucleophilic reactivity of a wide range of organochlorine compounds. europa.eu

Addition Reactions Across the Carbon-Carbon Double Bond

As an alkene, this compound can undergo addition reactions across its carbon-carbon double bond. cymitquimica.comcymitquimica.com The presence of the chlorine atom influences the regioselectivity of these reactions.

Halogen Addition Mechanisms

The addition of halogens like chlorine (Cl₂) or bromine (Br₂) to alkenes typically proceeds through an electrophilic addition mechanism. lumenlearning.commasterorganicchemistry.comlibretexts.org The electron-rich double bond of the alkene induces a dipole in the approaching halogen molecule, making one halogen atom electrophilic. libretexts.org This electrophilic halogen atom is then attacked by the pi electrons of the alkene, leading to the formation of a cyclic halonium ion intermediate. lumenlearning.commasterorganicchemistry.com This intermediate is a three-membered ring containing the two carbons of the original double bond and the added halogen atom, which bears a positive formal charge. masterorganicchemistry.com

The formation of the halonium ion is a key step that dictates the stereochemistry of the reaction. The halide ion that was displaced in the initial step then acts as a nucleophile, attacking one of the carbon atoms of the cyclic intermediate from the side opposite to the halonium bridge. masterorganicchemistry.com This "backside" attack results in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org For example, the reaction of propene with chlorine gas in the dark results in the formation of 1,2-dichloropropane (B32752). chemistryguru.com.sg

Radical Addition Pathways and Intermediates

In the presence of initiators such as peroxides or under the influence of UV light, the addition of hydrogen halides to alkenes can proceed via a free-radical mechanism. reddit.com This pathway often leads to anti-Markovnikov products. reddit.com

The addition of a chlorine atom to a propene derivative can lead to the formation of various radical intermediates. For instance, the reaction of a chlorine atom with allene (B1206475) (an isomer of propyne) has been studied to understand the formation and stability of related chloroallyl radicals. acs.orgnist.govnist.gov

Theoretical studies have shown that the addition of a chlorine atom to allene can form the 3-chloro-1-propene-2-yl radical and the 2-chloroallyl radical . acs.orgnist.gov The 2-chloroallyl radical is found to be significantly more stable than the 3-chloro-1-propen-2-yl radical. acs.orgresearchgate.net An important finding is that these two radicals can interconvert through an isomerization pathway involving the transfer of the chlorine atom, and this process has a relatively low energy barrier. acs.orgnist.gov This isomerization allows the initially formed adducts to equilibrate, leading to the predominance of the more stable 2-chloroallyl radical as the major product. acs.orgnist.gov

The 1-chloroallyl radical is another possible isomer. acs.orgnist.gov While its direct formation from certain precursors might be less favored, it can potentially be formed through isomerization of other adducts, such as a 2,3-hydrogen transfer from the 1-chloro-1-propen-2-yl radical. acs.org The relative stabilities and interconversion pathways of these radicals are crucial in determining the final product distribution in radical addition reactions involving chlorinated propenes. The reaction of the chloroallyl radical with molecular chlorine has been shown to produce both 1,3- and 3,3-dichloropropene. rsc.orgrsc.org

Elimination Reactions: Dehydrochlorination Kinetics and Thermodynamics

Dehydrochlorination is a fundamental elimination reaction for this compound, often produced through the thermal or catalytic cracking of 1,2-dichloropropane. nih.gov This process involves the removal of a hydrogen and a chlorine atom from adjacent carbons, leading to the formation of a double or triple bond.

The dehydrochlorination of dichloropropanes, such as 1,2-dichloropropane, typically yields the two geometric isomers of this compound. acs.org These isomers can then undergo further dehydrochlorination at higher temperatures to produce propyne (B1212725). acs.org The reaction can proceed through different mechanisms, primarily E1 (unimolecular) or E2 (bimolecular), depending on the reaction conditions. numberanalytics.comlumenlearning.com

E1 Reactions: These are two-step processes where the leaving group departs first, forming a carbocation intermediate, which is then deprotonated by a base to form the alkene. numberanalytics.comnumberanalytics.com The rate of an E1 reaction is primarily dependent on the concentration of the substrate. lumenlearning.com

E2 Reactions: This is a single-step, concerted process where a base removes a proton at the same time the leaving group departs. numberanalytics.com The rate of an E2 reaction depends on the concentrations of both the substrate and the base. lumenlearning.com

The choice between E1 and E2 pathways is influenced by factors such as the structure of the substrate, the strength of the base, and the nature of the solvent. numberanalytics.com

Catalysts play a crucial role in the dehydrochlorination of chloroalkanes, influencing both the reaction rate and the product distribution. For instance, silica-alumina catalysts have been used in the dehydrochlorination of 1,2-dichloropropane to produce this compound isomers. acs.org

Studies on the dehydrochlorination of other chloroalkanes provide insights into potential catalytic effects on this compound. For example, in the dehydrochlorination of 1-chloro-1,1-difluoroethane (B1203169) to vinylidene fluoride, catalysts like N-doped activated carbon and metal fluorides have been shown to significantly lower the reaction temperature. mdpi.com Barium-based catalysts, such as BaClₓFᵧ, have also demonstrated effectiveness in this process. mdpi.com The presence of chlorine in these barium catalysts was found to stabilize their performance and inhibit deactivation. mdpi.com

Furthermore, in the dehydrochlorination of 1,1,1,3-tetrachloropropane, a combination of FeCl₃ and BaCl₂·2H₂O has been shown to be an effective catalyst, increasing the selectivity towards the desired trichloropropene product. google.com The nature of the catalyst's active sites, whether Lewis or Brønsted acidic sites, can also dictate the reaction mechanism and the resulting products. e3s-conferences.org

| Catalyst System | Precursor | Effect on Dehydrochlorination | Reference |

| Silica-Alumina | 1,2-Dichloropropane | Promotes dehydrochlorination to this compound isomers. | acs.org |

| N-doped Activated Carbon | 1-Chloro-1,1-difluoroethane | Reduces reaction temperature. | mdpi.com |

| BaClₓFᵧ | 1-Chloro-1,1-difluoroethane | Provides a pathway for lower temperature production of vinylidene fluoride. | mdpi.com |

| FeCl₃ and BaCl₂·2H₂O | 1,1,1,3-Tetrachloropropane | Increases selectivity to 1,1,3-trichloropropene. | google.com |

Carbocation intermediates are central to E1 elimination reactions. msu.edu The formation of a carbocation is the rate-determining step in this mechanism. numberanalytics.com The stability of the carbocation significantly influences the reaction rate; tertiary carbocations are more stable and form faster than secondary or primary carbocations. numberanalytics.comnumberanalytics.com

Once formed, a carbocation can undergo several reactions:

Bond with a nucleophile to yield a substitution product. msu.edu

Transfer a beta-proton to a base, resulting in an alkene (elimination product). msu.edu

Rearrange to a more stable carbocation before reacting further. msu.edu

In the context of this compound's formation from 1,2-dichloropropane over a silica-alumina catalyst, it is proposed that the reaction proceeds via an E1 mechanism involving an alkoxide intermediate. acs.org The slow step is believed to be the E1 elimination of this alkoxide. acs.org The potential for carbocation rearrangement is also a relevant factor, as seen in the conversion of a primary carbenium ion to a more stable secondary one in related reactions. acs.org

Catalyst Influence on Dehydrochlorination Mechanisms

Oxidative Reactivity and Degradation Pathways

The atmospheric fate of this compound is primarily governed by its reactions with photochemically produced oxidants. nih.gov

Vapor-phase this compound is expected to degrade in the atmosphere through reactions with hydroxyl (OH) radicals and ozone (O₃). nih.gov The presence of a double bond in its structure makes it susceptible to attack by these oxidants. acs.org

Estimated rate constants for the reaction of the cis- and trans-isomers of this compound with OH radicals at 25 °C are 1.2 x 10⁻¹¹ and 1.4 x 10⁻¹¹ cm³/molecule-sec, respectively. nih.gov These rates correspond to atmospheric half-lives of about 1.3 and 1.2 days. nih.gov

For the reaction with ozone, the estimated rate constants for the cis- and trans-isomers are 0.8 x 10⁻¹⁸ and 1.6 x 10⁻¹⁸ cm³/molecule-sec at 25 °C, respectively. nih.gov This leads to estimated atmospheric half-lives of 14 and 7 days. nih.gov

Studies on similar chloroalkenes, like trans-1-chloro-3,3,3-trifluoropropene, have shown that the rate constants for reactions with OH radicals can be temperature-dependent. researchgate.netnasa.gov For example, the reaction of OH radicals with the (E)- and (Z)-isomers of 1-chloro-3,3,3-trifluoropropene-1 showed opposite temperature dependencies. acs.org

| Isomer | Oxidant | Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-Life | Reference |

| cis-1-Chloro-1-propene | OH radical | 1.2 x 10⁻¹¹ | 1.3 days | nih.gov |

| trans-1-Chloro-1-propene | OH radical | 1.4 x 10⁻¹¹ | 1.2 days | nih.gov |

| cis-1-Chloro-1-propene | Ozone | 0.8 x 10⁻¹⁸ | 14 days | nih.gov |

| trans-1-Chloro-1-propene | Ozone | 1.6 x 10⁻¹⁸ | 7 days | nih.gov |

Theoretical calculations are employed to understand the mechanisms and kinetics of the atmospheric degradation of chloroalkenes. acs.orgconicet.gov.ar These models can predict reaction pathways and rate coefficients. For instance, in the reaction of chloroprene (B89495) with OH radicals, calculations have been used to investigate different addition and abstraction pathways. acs.org Such studies often use computational methods like Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)) to determine the energies of reactants, transition states, and products. acs.orgconicet.gov.ar

Reaction Kinetics with Atmospheric Oxidants (Hydroxyl Radicals, Ozone)

Cycloaddition Reactions (e.g., Diels-Alder) of Related Chloroalkenes

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. mdpi.comlibretexts.org In these reactions, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org Chloroalkenes can participate as dienophiles in Diels-Alder reactions. thieme-connect.de

The reactivity in Diels-Alder reactions is generally enhanced when the dienophile is substituted with electron-withdrawing groups and the diene has electron-donating groups, or vice versa. libretexts.org The presence of chlorine atoms, which are electron-withdrawing, can influence the reactivity of an alkene as a dienophile. For example, while simple alkenes are often poor dienophiles with 1,3-butadiene, dienes substituted with electron-attracting groups like chlorine can react with dienophiles bearing electron-donating groups. libretexts.org

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloro 1 Propene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Chloro-1-propene, offering unambiguous information about the connectivity and stereochemistry of the molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy allows for the clear distinction between the (E)- and (Z)-isomers of this compound. The chemical shifts (δ) of the hydrogen and carbon nuclei are highly sensitive to their local electronic environment, which differs significantly between the two isomers due to the spatial arrangement of the chlorine atom and the methyl group relative to the double bond.

In ¹H NMR, the vinylic protons exhibit characteristic chemical shifts and coupling constants (J-values) that are diagnostic for each isomer. Similarly, the ¹³C NMR spectra show distinct resonances for the olefinic and methyl carbons of the (E) and (Z) forms. The assignment of signals to specific isomers can be confirmed through various 1D and 2D NMR experiments. najah.eduresearchgate.net

Below are tables summarizing typical experimental NMR chemical shift values for the isomers of this compound.

Interactive Table: ¹H NMR Chemical Shifts (ppm) for this compound Isomers Data presented is compiled from typical values and may vary slightly based on solvent and experimental conditions.

| Proton | (Z)-1-Chloro-1-propene | (E)-1-Chloro-1-propene | Multiplicity | Coupling Constant (J) |

| =CH-Cl | ~6.1 ppm | ~6.0 ppm | Doublet of Quartets (dq) | Varies |

| =CH-CH₃ | ~5.8 ppm | ~5.9 ppm | Doublet of Quartets (dq) | Varies |

| -CH₃ | ~1.8 ppm | ~1.7 ppm | Doublet of Doublets (dd) | Varies |

Interactive Table: ¹³C NMR Chemical Shifts (ppm) for this compound Isomers Data presented is compiled from typical values and may vary slightly based on solvent and experimental conditions.

| Carbon | (Z)-1-Chloro-1-propene | (E)-1-Chloro-1-propene |

| C1 (-CHCl) | ~122 ppm | ~123 ppm |

| C2 (=CH-) | ~127 ppm | ~129 ppm |

| C3 (-CH₃) | ~14 ppm | ~17 ppm |

Computational chemistry provides powerful tools for validating experimental NMR data and predicting spectroscopic parameters for molecules like this compound. arxiv.org Density Functional Theory (DFT) calculations, particularly using functionals like B3LYP with extensive basis sets such as 6-311+G(2d,p), have proven reliable in accurately predicting the ¹H and ¹³C chemical shifts of chloro-alkenes. researchgate.net

These theoretical calculations can:

Confirm Isomer Assignment: By comparing the calculated NMR parameters for the optimized geometries of the (E)- and (Z)-isomers with experimental spectra, researchers can confidently assign the correct structure. researchgate.net

Account for Conformations: For more complex molecules, computational models can average NMR parameters across different stable conformers to provide a more accurate prediction. researchgate.net

Refine Structural Understanding: Discrepancies between predicted and experimental values can highlight subtle structural features or solvent effects not initially considered.

Studies have shown that after applying linear regression to correct for systematic errors, the mean absolute error between DFT-calculated and experimental values can be reduced to as low as 0.05 ppm for ¹H and 3.8 ppm for ¹³C chemical shifts in chloro-alkenes. researchgate.net Advanced machine learning systems, trained on quantum chemical data, are also emerging as highly efficient methods for predicting NMR parameters with near quantum chemical accuracy. arxiv.org

High-Resolution 1H and 13C NMR Chemical Shift Analysis of Isomers

Mass Spectrometry for Identification and Mechanistic Studies

Mass spectrometry (MS) is an essential analytical tool for the identification of this compound, the determination of its isomeric purity, and the investigation of reaction pathways.

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. nih.govnih.gov In this technique, the sample is injected into a gas chromatograph, where the (E)- and (Z)-isomers, along with other components in a mixture, are separated based on their differential interactions with a capillary column. As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for identification.

GC-MS is routinely used to:

Assess Purity: The technique can detect and quantify impurities in a sample of this compound.

Determine Isomer Ratios: With proper calibration, the relative peak areas in the chromatogram allow for the precise determination of the (E) to (Z) isomer ratio.

Analyze Reaction Products: GC-MS is invaluable for monitoring chemical reactions, such as the dehydrochlorination of 1,2-dichloropropane (B32752) where this compound is a product, by identifying all volatile products, byproducts, and unreacted starting materials. nih.gov Standardized methods, such as those developed by the EPA, exist for the analysis of related chlorinated propenes in various matrices. cdc.gov

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion ([M]⁺•). This molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and serves as a molecular fingerprint. uni-saarland.demsu.edu

The mass spectrum of this compound (molar mass ≈ 76.52 g/mol ) is characterized by several key features:

Molecular Ion Peak: A pair of peaks corresponding to the molecular ion will be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), there will be a peak for [C₃H₅³⁵Cl]⁺• at m/z 76 and a smaller peak for [C₃H₅³⁷Cl]⁺• at m/z 78, with an intensity ratio of approximately 3:1. docbrown.infodocbrown.info This isotopic signature is a definitive indicator of a chlorine-containing fragment.

Base Peak: The most intense peak in the spectrum (the base peak) for this compound is typically observed at m/z 41. This corresponds to the loss of a chlorine radical (•Cl) to form the highly stable allyl cation ([C₃H₅]⁺). nih.gov

Other Fragments: Another significant fragment is often seen at m/z 39, resulting from the loss of a hydrogen molecule (H₂) from the allyl cation. nih.gov

Analyzing these fragmentation pathways provides mechanistic insights. For example, the preferential formation of the allyl cation (m/z 41) highlights the stability of this species and the relative ease of cleaving the C-Cl bond upon ionization. libretexts.org

Interactive Table: Major Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Identity/Origin |

| 78 | [C₃H₅³⁷Cl]⁺• | Molecular Ion (³⁷Cl isotope) |

| 76 | [C₃H₅³⁵Cl]⁺• | Molecular Ion (³⁵Cl isotope) |

| 41 | [C₃H₅]⁺ | Allyl cation (Loss of •Cl) - Often the Base Peak |

| 39 | [C₃H₃]⁺ | Loss of H₂ from allyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, providing valuable structural information.

For this compound, these techniques can identify characteristic functional groups. aip.org The key vibrational modes include:

C=C Stretch: A strong absorption in the IR spectrum and a strong signal in the Raman spectrum, typically in the range of 1650-1670 cm⁻¹, confirms the presence of the carbon-carbon double bond.

C-Cl Stretch: The carbon-chlorine stretching vibration is usually observed in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can help distinguish between the cis and trans isomers.

=C-H Bending: The out-of-plane bending vibrations of the vinylic C-H bonds are also found in the fingerprint region and are highly characteristic of the substitution pattern around the double bond. For instance, the (Z)-isomer shows a characteristic absorption band that differs from the (E)-isomer. nist.gov

C-H Stretching: Vibrations corresponding to the sp²-hybridized C-H bonds of the vinyl group and the sp³-hybridized C-H bonds of the methyl group appear in the 2850-3100 cm⁻¹ region.

A full vibrational analysis, often supported by computational frequency calculations, allows for the assignment of all normal modes of vibration for both the (E) and (Z) isomers, providing a complete picture of the molecule's dynamic structure. aip.orgnist.gov

Theoretical and Computational Studies of 1 Chloro 1 Propene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in understanding the electronic properties that govern the behavior of 1-chloro-1-propene. These calculations provide insights into molecular geometry, stability, and the underlying factors driving its chemical reactions.

Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the geometries and energies of the cis ((Z)-1-chloro-1-propene) and trans ((E)-1-chloro-1-propene) isomers. DFT calculations, such as those at the B3LYP/6-311G* level, are employed to optimize the molecular geometries and predict their relative stabilities. researchgate.net

Studies on related chloroalkenes have shown that DFT methods, for instance, MPW1PW91/6-31G(d,p), provide results for reaction energies and activation barriers that are in good agreement with experimental values. researchgate.net For the isomers of 1,3-dichloro-1-propene, it was found that the E isomer is more stable than the Z isomer. researchgate.net This preference is often attributed to the minimization of steric interactions between the bulky chlorine atom and the methyl group. The calculated geometric parameters, such as bond lengths and angles, provide a precise three-dimensional picture of the molecule.

Table 1: Calculated Geometrical Parameters for this compound Isomers This table presents a hypothetical representation of data derived from typical DFT calculations, as specific values for this compound were not found in a single comprehensive source.

| Parameter | (Z)-1-Chloro-1-propene | (E)-1-Chloro-1-propene |

|---|---|---|

| C=C Bond Length (Å) | 1.335 | 1.334 |

| C-Cl Bond Length (Å) | 1.738 | 1.737 |

| C-C Bond Length (Å) | 1.495 | 1.496 |

| ∠C-C=C Angle (°) | 124.5 | 125.0 |

| ∠Cl-C=C Angle (°) | 121.0 | 120.5 |

Energetically, the trans isomer of this compound is generally found to be slightly more stable than the cis isomer due to reduced steric hindrance. The calculated energy difference is typically small, on the order of a few kJ/mol.

Molecular Orbital Analysis (HOMO-LUMO Gaps and Frontier Orbital Interactions)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. numberanalytics.com

For this compound, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is a π* antibonding orbital. The presence of the electronegative chlorine atom influences the energy levels of these orbitals. In electrophilic reactions, the HOMO of this compound would interact with the LUMO of an electrophile. wuxibiology.com Conversely, in nucleophilic reactions, the LUMO of this compound would interact with the HOMO of a nucleophile. wuxibiology.com The distribution of these frontier orbitals across the molecule indicates the likely sites of reaction. For instance, the LUMO lobes in similar halogenated compounds are often centered around the halogen atom, indicating its role in electrophilic character. wuxibiology.com

Table 2: Frontier Orbital Energies for this compound Isomers This table is a representative example of data obtained from quantum chemical calculations. Specific values can vary based on the computational method and basis set used. Data can be found in databases like the Computational Chemistry Comparison and Benchmark DataBase. nist.govnist.gov

| Parameter | (Z)-1-Chloro-1-propene | (E)-1-Chloro-1-propene |

|---|---|---|

| HOMO Energy (eV) | -9.8 | -9.7 |

| LUMO Energy (eV) | 0.5 | 0.6 |

| HOMO-LUMO Gap (eV) | 10.3 | 10.3 |

Potential Energy Surface (PES) Mapping and Transition State Localization

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.org Mapping the PES is crucial for understanding reaction mechanisms, identifying stable intermediates, and locating transition states, which are the energy maxima along a reaction coordinate. libretexts.org

For reactions involving this compound, such as dehydrochlorination or isomerization, computational chemists map the PES to find the lowest energy pathway from reactants to products. researchgate.net This is often done by systematically changing a key geometric parameter, like a bond length or dihedral angle, and optimizing the rest of the geometry at each step, a process known as a coordinate driving or relaxed PES scan. uni-rostock.de

The highest point on this path is the transition state (TS), a critical saddle point on the PES. libretexts.org Locating the precise structure and energy of the TS allows for the calculation of the activation energy, which is a primary determinant of the reaction rate. For example, in the unimolecular elimination of HCl from 1-chloroalkenes, a four-membered cyclic transition state is often identified, and its stability determines the reaction's feasibility. researchgate.net The analysis of the TS structure reveals the extent of bond breaking and bond-forming at the peak of the reaction barrier. researchgate.net In some complex reactions, the PES may exhibit bifurcations, where a single transition state leads to multiple products, and the outcome is determined by the dynamics on the surface after passing the TS. nih.gov

Molecular Dynamics (MD) and Monte Carlo Simulations

While quantum mechanics is ideal for studying the electronic details of small systems, Molecular Dynamics (MD) and Monte Carlo methods are used to simulate the behavior of larger systems over time, providing insights into conformational dynamics and bulk properties.

Force Field Development and Validation for this compound Systems

Molecular dynamics simulations rely on a "force field," which is a set of parameters and potential functions that describe the energy of a molecule as a function of its atomic positions. A force field approximates the complex quantum mechanical interactions with simpler classical mechanics equations for bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. researchgate.net

Developing an accurate force field for a specific molecule like this compound is a critical first step. This often involves fitting the force field parameters to high-level ab initio quantum chemical calculations or experimental data. researchgate.net For halogenated hydrocarbons, specialized parameters are needed to accurately model the effects of the chlorine atom. The Automated Topology Builder (ATB) is one tool that can generate force field parameters for novel molecules for use in MD simulations. uq.edu.auuq.edu.au

Validation is a crucial part of the process, where the developed force field is tested on its ability to reproduce known physical properties, such as density, enthalpy of vaporization, or conformational energies. researchgate.net A well-validated force field allows for reliable predictions of the dynamic behavior of this compound in various environments. researchgate.net

Conformational Analysis and Interconversion Barriers

This compound has rotational flexibility around the C-C single bond, leading to different conformations. The primary conformational feature is the rotation of the methyl (-CH3) group relative to the vinyl group (-CH=CHCl). The stability of these different conformers is determined by a balance of steric and electronic effects.

Computational methods can be used to explore the conformational landscape and determine the relative energies of the stable conformers and the energy barriers to their interconversion. For instance, in the related molecule 3-chloro-1-propene, theoretical calculations have identified multiple stable conformers based on the Cl-C-C=C torsion angle. researchgate.net Similarly, for this compound, calculations would reveal the most stable arrangement of the methyl hydrogens with respect to the double bond. The energy barriers separating these conformers are relatively low, indicating that interconversion is rapid at room temperature.

Table 3: Rotational Barriers for C-C Single Bond in this compound This table presents a hypothetical but representative set of results for the conformational analysis of this compound, based on typical values for similar small organic molecules.

| Conformation | Dihedral Angle (H-C-C=C) | Relative Energy (kcal/mol) | Type |

|---|---|---|---|

| Staggered (eclipsing H) | 0° | 0.0 | Minimum |

| Eclipsed (eclipsing C) | 60° | ~2.5 | Transition State |

| Staggered (gauche) | 120° | ~0.2 | Minimum |

Theoretical and computational chemistry provides invaluable insights into the behavior of molecules like this compound, offering data that can be difficult or hazardous to obtain through experimentation. These studies allow for the modeling of reaction kinetics, thermodynamics, and the prediction of various properties.

Kinetic and Thermodynamic Modeling of Reactions

Computational models are instrumental in predicting the reaction pathways and atmospheric fate of this compound. By estimating reaction rate constants, scientists can model the compound's persistence and degradation in the environment. Key reactions include those with atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃).

Prediction of Reaction Rate Constants and Temperature Dependence

The atmospheric degradation of this compound is primarily initiated by its reaction with photochemically produced hydroxyl radicals and ozone. nih.gov Structure-activity relationship (SAR) models have been used to estimate the rate constants for these vapor-phase reactions at standard temperature (25 °C).

For the reaction with hydroxyl radicals, the estimated rate constants for the cis- and trans-isomers are 1.2 x 10⁻¹¹ and 1.4 x 10⁻¹¹ cm³/molecule-sec, respectively. nih.gov These rates correspond to calculated atmospheric half-lives of approximately 1.3 and 1.2 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov

The reaction with ozone is another significant degradation pathway. The estimated rate constants for the cis- and trans-isomers are 0.8 x 10⁻¹⁸ and 1.6 x 10⁻¹⁸ cm³/molecule-sec, respectively. nih.gov Based on an atmospheric ozone concentration of 7 x 10¹¹ molecules per cm³, these rates lead to estimated atmospheric half-lives of about 14 and 7 days for the cis- and trans-isomers, respectively. nih.gov

| Isomer | Reactant | Estimated Rate Constant (cm³/molecule-sec at 25°C) | Estimated Atmospheric Half-life |

|---|---|---|---|

| cis-1-Chloro-1-propene | Hydroxyl Radical (•OH) | 1.2 x 10⁻¹¹ | ~1.3 days |

| trans-1-Chloro-1-propene | Hydroxyl Radical (•OH) | 1.4 x 10⁻¹¹ | ~1.2 days |

| cis-1-Chloro-1-propene | Ozone (O₃) | 0.8 x 10⁻¹⁸ | ~14 days |

| trans-1-Chloro-1-propene | Ozone (O₃) | 1.6 x 10⁻¹⁸ | ~7 days |

Data sourced from PubChem. nih.gov

Kinetic Isotope Effect Studies on Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. illinois.eduicm.edu.pl This is achieved by measuring the difference in reaction rates between a molecule with a common isotope (e.g., Hydrogen, ¹H) and its counterpart containing a heavier isotope (e.g., Deuterium, ²H or D) at a specific atomic position. libretexts.orgresearchgate.net A "normal" KIE (kH/kD > 1) typically indicates that the bond to the isotope is being cleaved in the rate-limiting step, while an "inverse" KIE (kH/kD < 1) can suggest changes in hybridization at the isotopic center. libretexts.org

While direct KIE studies specifically on this compound were not prominently found in the surveyed literature, research on the closely related reaction of atomic chlorine with propene provides relevant insights. In this system, deuteration leads to different effects depending on the reaction pathway. An inverse kinetic isotope effect was observed for the addition of chlorine to the double bond, whereas a normal KIE was found for the direct abstraction of an allylic hydrogen. acs.org For propene itself, the inverse KIE for the addition pathway is largely offset by the normal KIE for the abstraction pathway. acs.org These findings demonstrate how KIE studies can disentangle competing reaction mechanisms (addition vs. abstraction) for chlorinated alkenes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. researchgate.net These models are essential for predicting the behavior of chemicals, thereby reducing the need for extensive experimental testing. europa.eu

Predictive Models for Reactivity, Environmental Fate, and Biological Activity

For this compound, QSAR and QSPR models are employed to predict its toxicological profile and how it behaves and persists in different environmental compartments.

Reactivity QSAR models can be based on reaction mechanisms, allowing for more robust predictions by grouping chemicals based on their functional groups and potential to react in a similar manner. europa.eu Information on chemical reactivity can be used to develop these models, which use reactivity descriptors to predict toxicity. europa.eu

Environmental Fate QSPR models predict key environmental parameters for this compound based on its molecular structure. These predictions are vital for environmental risk assessment.

Soil Mobility: The soil adsorption coefficient (Koc) for this compound is estimated to be 44. chemicalbook.com According to classification schemes, this low value suggests that this compound is expected to have very high mobility in soil. nih.govchemicalbook.com

Bioconcentration: The bioconcentration factor (BCF) is an indicator of a substance's tendency to accumulate in aquatic organisms. An estimated BCF of 7 was calculated for this compound. chemicalbook.com This low BCF value suggests the potential for bioconcentration in aquatic organisms is low. chemicalbook.com

Volatilization: The tendency of a chemical to move from water to air is described by its Henry's Law constant. For this compound, the estimated Henry's Law constant is 0.055 atm-m³/mole, which indicates that volatilization from moist soil and water surfaces is expected to be an important environmental fate process. nih.gov The estimated volatilization half-lives from a model river and lake are 1 hour and 3.5 days, respectively. nih.gov

| Property | Predicted Value | Implication |

|---|---|---|

| Soil Adsorption Coefficient (Koc) | 44 | Very high mobility in soil. nih.govchemicalbook.com |

| Bioconcentration Factor (BCF) | 7 | Low potential for bioconcentration in aquatic life. chemicalbook.com |

| Henry's Law Constant | 0.055 atm-m³/mole | Volatilization from water is an important fate process. nih.gov |

Biological Activity QSAR models are widely used to predict the toxicity of chemicals to various organisms. For instance, a QSAR model for predicting acute fish toxicity (non-polar narcosis) was evaluated using a dataset that included the isomer, 3-chloro-1-propene. oecd.org While specific QSAR predictions for this compound were not detailed in the search results, the inclusion of its isomer in such studies highlights the applicability of these predictive models to the broader class of chloropropenes for assessing potential ecological harm. oecd.orgcanada.ca

Environmental Transformation and Atmospheric Chemistry of 1 Chloro 1 Propene

Abiotic Degradation Pathways in the Atmosphere

Once in the troposphere, 1-chloro-1-propene is removed primarily through chemical reactions with oxidants. The main abiotic degradation pathways are reactions with hydroxyl radicals and ozone. Direct photolysis is not considered a significant removal process. nih.gov

The dominant atmospheric sink for this compound is its gas-phase reaction with photochemically generated hydroxyl (OH) radicals. nih.govnih.gov The rate of this oxidation reaction determines the atmospheric lifetime of the compound. The reaction kinetics vary slightly between the cis- ((Z)-) and trans- ((E)-) isomers of this compound.

Estimated rate constants for the reaction of vapor-phase this compound with OH radicals at 25°C have been determined using structure-activity relationship (SAR) models. nih.govnih.gov For the cis-isomer, the rate constant is estimated to be 1.2 x 10⁻¹¹ cm³/molecule-sec. nih.govparchem.com For the trans-isomer, the estimated rate constant is slightly higher at 1.4 x 10⁻¹¹ cm³/molecule-sec. nih.gov

These reaction rates correspond to relatively short atmospheric half-lives. Assuming a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter, the atmospheric half-life for cis-1-chloro-1-propene is calculated to be approximately 1.3 days. nih.gov The trans-isomer is expected to degrade slightly faster, with an atmospheric half-life of about 1.2 days under the same conditions. nih.gov

| Isomer | Rate Constant (kOH) at 25°C (cm³/molecule-sec) | Estimated Atmospheric Half-life (Days) | Source |

|---|---|---|---|

| cis-1-Chloro-1-propene | 1.2 x 10⁻¹¹ | ~1.3 | nih.govparchem.com |

| trans-1-Chloro-1-propene | 1.4 x 10⁻¹¹ | ~1.2 | nih.gov |

In addition to reacting with OH radicals, this compound can also be degraded in the atmosphere through reactions with ozone (O₃). nih.gov This process, known as ozonolysis, is generally slower than hydroxyl radical-initiated oxidation for this compound. nih.gov

The mechanism of alkene ozonolysis proceeds through the electrophilic addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide (also known as a molozonide). nih.govmsu.edu This intermediate rapidly decomposes via cycloreversion into a carbonyl compound and a carbonyl oxide, commonly referred to as a Criegee intermediate. nih.govmsu.eduunl.edu These Criegee intermediates are highly reactive and can participate in further atmospheric reactions. rsc.org

Similar to the reaction with OH radicals, the rate of ozonolysis differs for the two isomers. The estimated rate constant for the gas-phase reaction of cis-1-chloro-1-propene with ozone at 25°C is 0.8 x 10⁻¹⁸ cm³/molecule-sec. nih.gov The trans-isomer reacts more quickly, with an estimated rate constant of 1.6 x 10⁻¹⁸ cm³/molecule-sec. nih.gov

Based on these rates and a typical atmospheric ozone concentration of 7 x 10¹¹ molecules per cubic centimeter, the atmospheric half-lives for ozonolysis are estimated to be about 14 days for the cis-isomer and 7 days for the trans-isomer. nih.gov

| Isomer | Rate Constant (kO₃) at 25°C (cm³/molecule-sec) | Estimated Atmospheric Half-life (Days) | Source |

|---|---|---|---|

| cis-1-Chloro-1-propene | 0.8 x 10⁻¹⁸ | ~14 | nih.gov |

| trans-1-Chloro-1-propene | 1.6 x 10⁻¹⁸ | ~7 | nih.gov |

Ozonolysis Mechanisms and Rates

Environmental Partitioning and Transport Research

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which influence its tendency to move between air, water, and soil.

The mobility of an organic chemical in soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). This value indicates the tendency of the chemical to adsorb to the organic matter in soil versus remaining dissolved in soil water. chemsafetypro.com

Using a structure estimation method based on molecular connectivity indices, the Koc for this compound has been estimated to be 44. nih.govchemicalbook.com According to classification schemes, a Koc value between 0 and 50 indicates very high mobility in soil. nih.govchemsafetypro.com This low Koc value suggests that this compound has a low affinity for soil organic matter and is likely to be highly mobile in soil, with a potential to leach into groundwater. nih.govchemicalbook.com

| Parameter | Estimated Value | Mobility Classification | Source |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 44 | Very High | nih.govchemsafetypro.comchemicalbook.com |

Volatilization is a key process influencing the environmental distribution of this compound due to its physical properties. The compound has a high vapor pressure of 507 mm Hg at 25°C and a Henry's Law constant estimated at 0.055 atm-cu m/mole. nih.govnih.gov These values indicate that this compound will exist almost exclusively as a vapor in the atmosphere and will volatilize rapidly from water and moist soil surfaces. nih.govnih.gov

Experimental studies have confirmed this rapid volatilization. In a dilute aqueous solution (1 ppm) with a depth of 6.5 cm, the measured half-life for volatilization ranged from 16 to 20.1 minutes. nih.gov Further experiments showed that the time required for 50% and 90% evaporation from the same system was 16 minutes and 59 minutes, respectively. nih.gov Given its high vapor pressure, volatilization from dry soil surfaces is also expected to be a significant transport pathway. nih.gov

| Parameter | Measured Value | Source |

|---|---|---|

| Volatilization Half-life (1 ppm solution, 6.5 cm depth) | 16 - 20.1 minutes | nih.gov |

| Time for 50% Evaporation (1 ppm solution, 6.5 cm depth) | 16 minutes | nih.gov |

| Time for 90% Evaporation (1 ppm solution, 6.5 cm depth) | 59 minutes | nih.gov |

Soil Mobility and Adsorption Studies (Koc)

Interactions with Environmental Contaminants and Surfaces

The environmental transformation of this compound is influenced by its interactions with other contaminants and various environmental surfaces. As a volatile organic compound (VOC), its behavior is largely governed by its high vapor pressure and low water solubility, leading to its primary distribution in the atmosphere. nih.govmdpi.com However, its interactions within soil and water, and with other chemical species, are critical to understanding its complete environmental profile.

In terrestrial and aquatic environments, the interaction of this compound with surfaces such as soil and sediment is limited. Its estimated soil organic carbon-water partition coefficient (Koc) value of 44 indicates very high mobility in soil, suggesting a low potential for adsorption to soil particles and sediment. nih.govnih.gov Consequently, volatilization from both moist and dry soil surfaces is considered a major fate process. nih.gov

Interactions with other environmental contaminants can lead to the formation or degradation of this compound. For instance, research on the reduction of the soil fumigant 1,2,3-trichloropropane (B165214) (1,2,3-TCP) by zero-valent iron (ZVI), a common method for groundwater remediation, has identified this compound as a minor product alongside propane (B168953) and propene. tandfonline.com This indicates that in contaminated sites undergoing remediation, this compound can be generated in situ.

Furthermore, the adsorption of similar three-carbon chlorinated aliphatic hydrocarbons (3C-CAHs) has been studied on materials like biochar. Factors such as soil pH, moisture content, and organic matter can affect this adsorption process, suggesting that the surface interactions of this compound could be similarly influenced by the specific characteristics of the environmental matrix. tandfonline.com In the atmosphere, this compound exists predominantly in the vapor phase and its primary degradation pathway is through reactions with photochemically-produced hydroxyl radicals. nih.gov

Theoretical Studies on Degradation of PVC-Related Chlorinated Compounds with Metal Oxides

The thermal degradation of polyvinyl chloride (PVC) plastics releases a variety of hazardous compounds, including chlorinated hydrocarbons. mdpi.comresearchgate.net The co-pyrolysis of PVC with metal oxides, often found in industrial byproducts like electric arc furnace dust (EAFD), is a subject of research for mitigating these pollutants. researchgate.netmurdoch.edu.au Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the molecular-level mechanisms of these interactions. researchgate.netmurdoch.edu.au

These studies model the reactions between major products from PVC thermal degradation, such as hydrogen chloride (HCl) and chlorinated hydrocarbons like chloroethene and this compound, with the surfaces of various metal oxides. researchgate.netmurdoch.edu.au Metal oxides such as hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), zincite (ZnO), and franklinite (ZnFe₂O₄) are commonly investigated due to their presence in EAFD and their catalytic potential. researchgate.netmurdoch.edu.auresearchgate.net

Research has shown that the interaction of chlorinated alkenes with metal oxide surfaces often proceeds via a dissociative adsorption pathway. researchgate.net For example, DFT calculations on the interaction of chlorinated hydrocarbons with a magnetite (Fe₃O₄) surface showed that the dissociative addition route has a lower activation barrier compared to the direct HCl elimination pathway. murdoch.edu.au This process involves the breaking of the C-Cl bond and the formation of a surface-bound chloride, effectively capturing the chlorine from the organic molecule. murdoch.edu.au

A key finding from these theoretical investigations is the catalytic role of metal oxides in the de-chlorination of these compounds. murdoch.edu.auresearchgate.net The process generally involves the initial physisorption of the chlorinated molecule onto the oxide surface, followed by the cleavage of the H-Cl or C-Cl bond. researchgate.net For instance, the reaction between PVC degradation products and hematite (α-Fe₂O₃) shows a facile H-Cl bond fission, leading to the formation of iron chlorides, which is consistent with experimental observations. researchgate.net This fixation of halogens on transitional metal oxides represents a viable thermal recycling approach for halogen-laden polymeric materials. researchgate.netmurdoch.edu.au

Specifically, one theoretical study focused on the catalytic effectiveness of the franklinite (ZnFe₂O₄) surface for recycling halogenated waste streams, including the interaction of this compound with this metal oxide surface. murdoch.edu.au The goal of such research is to understand the chemical interplay that leads to the capture of chlorine, thereby reducing the emission of harmful chlorinated organic compounds. murdoch.edu.au

Toxicological Mechanisms and Metabolic Pathways of 1 Chloro 1 Propene and Its Derivatives

Metabolic Activation and Bioactivation Mechanisms

The metabolism of 1-chloro-1-propene is a critical determinant of its toxicity, involving several enzymatic pathways that can lead to the formation of reactive intermediates. These processes include the formation of epoxides, conjugation with glutathione (B108866), and various oxidative reactions.

Epoxide Formation as Activated Carcinogenic Intermediates

A primary mechanism for the bioactivation of this compound and related chloroalkenes is the metabolic conversion to epoxides. nih.govnih.gov These epoxides, such as cis-1-chloropropene (B95951) oxide and trans-1-chloropropene oxide, are considered the activated carcinogenic intermediates of the parent compounds. nih.govnih.gov Research indicates that non-allylic chloropropenes, which are chlorinated at the vinylic position, become mutagenic following metabolic activation by rat liver homogenate fractions (S9 mix). nih.gov This activation is strongly suggested to occur via the formation of epoxides. nih.gov The inhibition of microsomal oxygenase decreases mutagenic activity, while the inhibition of epoxide hydrolase increases it, further supporting the role of epoxides as the reactive metabolites. nih.gov Studies have demonstrated that these epoxide derivatives are capable of inducing both morphologic transformation in Syrian hamster embryo cells and significant carcinogenic effects in animal models. nih.gov The data from these studies are consistent with the carcinogenicity findings for the parent chloropropenes, suggesting the epoxides function as their proximate carcinogens. nih.govnih.gov

Glutathione Conjugation Pathways and Metabolite Identification

Glutathione (GSH) conjugation represents a significant pathway in the biotransformation of this compound derivatives. For the derivative 1-chloro-2-methylpropene (B51992), metabolism involves an initial oxidation step followed by glutathione conjugation. nih.govinchem.org The major urinary metabolite identified in rats and mice exposed to this compound is a product of this pathway. nih.govinchem.org

Similarly, studies on the fluorinated derivative, trans-1-chloro-3,3,3-trifluoropropene (trans-HCFO-1233zd), have shown that it undergoes biotransformation through both oxidative pathways and glutathione conjugation. osti.govresearchgate.net In in-vitro experiments using liver microsomes from rats, rabbits, and humans, S-(3,3,3-trifluoro-trans-propenyl)-glutathione was identified as the predominant metabolite when glutathione was present. osti.govresearchgate.net In vivo, N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine, a mercapturic acid derivative, was found to be a major urinary metabolite in rats. osti.govresearchgate.net For another derivative, 3-chloro-2-methyl-1-propene, the major metabolite detected in rat urine was N-acetyl-S-(2-methylpropenyl) cysteine, which is presumed to result from the direct conjugation of glutathione with the allylic carbon, followed by enzymatic degradation to the mercapturate. industrialchemicals.gov.au

Identified Metabolites of this compound Derivatives

| Parent Compound | Metabolite | Species | Pathway |

|---|---|---|---|

| 1-Chloro-2-methylpropene | trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid | Rat, Mouse | Oxidation followed by Glutathione Conjugation |

| 1-Chloro-2-methylpropene | N-acetyl derivative of trans-2-amino-6-methyl-4-thia-5-heptene-1,7-dioic acid | Rat, Mouse | Oxidation followed by Glutathione Conjugation |

| trans-1-Chloro-3,3,3-trifluoropropene | S-(3,3,3-trifluoro-trans-propenyl)-glutathione | Rat, Rabbit, Human (in vitro) | Glutathione Conjugation |

| trans-1-Chloro-3,3,3-trifluoropropene | N-acetyl-(3,3,3-trifluoro-trans-propenyl)-L-cysteine | Rat | Glutathione Conjugation |

Oxidative Biotransformation Routes

Oxidative biotransformation is another key route in the metabolism of this compound and its derivatives, often preceding other conjugation reactions. This process is typically mediated by cytochrome P450 (CYP) enzymes. researchgate.net For 1-chloro-2-methylpropene, evidence points to oxidation occurring before the compound undergoes glutathione conjugation. nih.govinchem.org In the case of trans-1-chloro-3,3,3-trifluoropropene, products of oxidative biotransformation were found to be minor metabolites when glutathione was available for conjugation. osti.govresearchgate.net However, one of the major urinary metabolites in rats was identified as 3,3,3-trifluorolactic acid, a product of the oxidative pathway. osti.govresearchgate.net This indicates that both oxidative and conjugative pathways are active, though their relative importance can vary.

Cellular and Molecular Toxicity Studies

The reactive intermediates formed during the metabolism of this compound can interact with cellular macromolecules, leading to toxicity, including carcinogenicity and genotoxicity.

Mechanisms of Carcinogenicity (e.g., Squamous Carcinomas, Fibrosarcomas)

The epoxide intermediates of this compound are directly implicated in its carcinogenicity. Chronic testing in female ICR/Ha Swiss mice demonstrated that both cis-1-chloropropene oxide and trans-1-chloropropene oxide induced statistically significant incidences of squamous carcinomas of the skin upon repeated topical application. nih.govnih.govnih.gov Furthermore, subcutaneous injection of these epoxides led to the development of local tumors, predominantly fibrosarcomas. nih.govnih.govnih.gov

The derivative 1-chloro-2-methylpropene has also been shown to be carcinogenic in animal studies. inchem.org Oral administration in rats and mice resulted in squamous-cell carcinomas of the forestomach in both sexes. nih.govinchem.org In male mice, it also produced squamous-cell carcinomas of the preputial gland. nih.govinchem.org In rats, it caused carcinomas of the nasal cavity and both papillomas and carcinomas in the oral cavity and esophagus. nih.govinchem.org These findings provide sufficient evidence for the carcinogenicity of this derivative in experimental animals. inchem.org

Carcinogenicity Findings for this compound Epoxides and Derivatives

| Compound | Species | Route | Tumor Type |

|---|---|---|---|

| cis-1-Chloropropene oxide | Mouse | Skin Application | Squamous Carcinomas |

| trans-1-Chloropropene oxide | Mouse | Skin Application | Squamous Carcinomas |